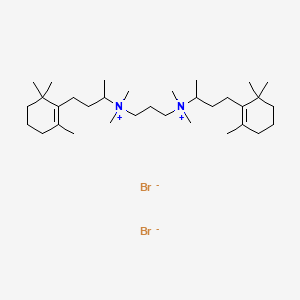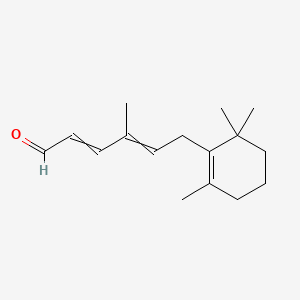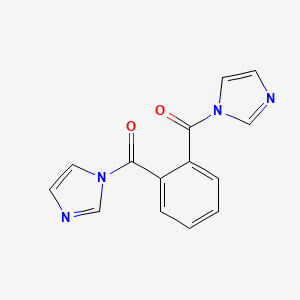![molecular formula C15H15Br2NO B13765386 1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide CAS No. 6275-90-7](/img/structure/B13765386.png)
1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide is a chemical compound with the molecular formula C14H15Br2NO. This compound is known for its unique structure, which includes a bromophenyl group and a pyridinium ion. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with 2,4-dimethylpyridine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the pyridinium ion can interact with nucleophiles. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Bromophenyl)-2-oxoethyl]-4-(2-furyl)pyrimidin-1-ium bromide
- 1-[2-(4-Bromophenyl)-2-oxoethyl]-4-(2-thienyl)pyrimidin-1-ium bromide
- 4-Bromophenethyl bromide
Uniqueness
1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide is unique due to its specific combination of a bromophenyl group and a pyridinium ion. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
6275-90-7 |
|---|---|
Molecular Formula |
C15H15Br2NO |
Molecular Weight |
385.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2,4-dimethylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C15H15BrNO.BrH/c1-11-7-8-17(12(2)9-11)10-15(18)13-3-5-14(16)6-4-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UXUQKOUZVXHEKD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



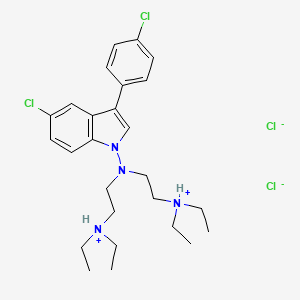
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)


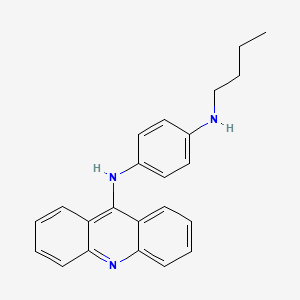
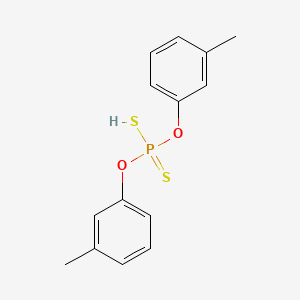

![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
